6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide which is oxidized with potassium ferricyanide in alkaline medium .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis. This approach visualizes and quantifies intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity properties of similar compounds have been studied using Conceptual Density Functional Theory (CDFT). This approach predicts global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1-(5-Bromofuran-2-yl)ethanone has a molecular weight of 189.01, and it is a solid at room temperature .Scientific Research Applications
Synthesis and Potential Antiviral Applications
- A study by Gerçek, Jumamyradova, & Senturk (2022) described the synthesis of novel compounds including derivatives similar to the specified chemical. These compounds were evaluated for treatment against the variola virus, showing significant binding free energies, suggesting potential as an alternative to existing treatments.
Antimicrobial Activity
- Research conducted by Gomha et al. (2018) explored the synthesis of new compounds using derivatives including similar structures, assessing their antimicrobial activities. Some of these compounds exhibited mild activities.
- Lanjewar et al. (2010) synthesized hybrid compounds with structural similarities, revealing biological activity as antimicrobial and antifungal agents.
Anticancer and Antifungal Studies
- El-Shwiniy, Shehab, & Zordok (2020) synthesized novel metal complexes with related structures and evaluated their anticancer activity against breast and colon cancer cell lines, showing promising results.
Other Applications
- The study by Hassan, Zayed, & Abozied (2020) synthesized various derivatives for potential antimicrobial applications.
- Abu‐Hashem & El‐Shazly (2019) explored the synthesis of novel compounds for antimicrobial activity, with some derivatives showing potent activity against bacteria and fungi.
Safety and Hazards
Future Directions
The future directions for “6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” and similar compounds could involve further investigation of their action against multi-resistant strains of microorganisms . They may also be used in the design and development of new materials involving 1,2,4-triazole systems .
Properties
IUPAC Name |
6-(5-bromofuran-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-6-2-1-5(13-6)4-3-7(12)11-8(14)10-4/h1-3H,(H2,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHINJUMOKMXBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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